Azepinomycin 3-ribofuranoside
Azepinomycin 3-ribofuranoside
Brand Name:
Vulcanchem
CAS No.:
115173-45-0
VCID:
VC20874115
InChI:
InChI=1S/C11H16N4O6/c16-2-4-7(18)8(19)11(21-4)15-3-13-6-9(15)12-1-5(17)14-10(6)20/h3-5,7-8,11-12,16-19H,1-2H2,(H,14,20)/t4-,5?,7-,8-,11-/m1/s1
SMILES:
C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Molecular Formula:
C11H16N4O6
Molecular Weight:
300.27 g/mol
Azepinomycin 3-ribofuranoside
CAS No.: 115173-45-0
Cat. No.: VC20874115
Molecular Formula: C11H16N4O6
Molecular Weight: 300.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115173-45-0 |
|---|---|
| Molecular Formula | C11H16N4O6 |
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4,5,6,7-tetrahydroimidazo[4,5-e][1,4]diazepin-8-one |
| Standard InChI | InChI=1S/C11H16N4O6/c16-2-4-7(18)8(19)11(21-4)15-3-13-6-9(15)12-1-5(17)14-10(6)20/h3-5,7-8,11-12,16-19H,1-2H2,(H,14,20)/t4-,5?,7-,8-,11-/m1/s1 |
| Standard InChI Key | WPXDIKKYRLAXPM-VXSOYKKHSA-N |
| Isomeric SMILES | C1C(NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
| SMILES | C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
| Canonical SMILES | C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator